4-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)-4-oxobutanoic acid
Description
4-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)-4-oxobutanoic acid is a fluorinated pyrrolidine derivative with a 4-oxobutanoic acid backbone. The compound features a pyrrolidine ring substituted with two fluorine atoms at the 4-position and a methoxymethyl group at the 2-position, linked to a succinic acid moiety. Its synthesis likely involves coupling a modified pyrrolidine precursor with succinic anhydride, a method analogous to related compounds in the evidence .
Properties
IUPAC Name |
4-[4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2NO4/c1-17-5-7-4-10(11,12)6-13(7)8(14)2-3-9(15)16/h7H,2-6H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKIDXFGBGJCHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CC(CN1C(=O)CCC(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)-4-oxobutanoic acid is a synthetic organic compound notable for its unique pyrrolidine structure and potential biological activities. This compound has garnered interest in medicinal chemistry due to its possible interactions with various biological macromolecules, which may lead to therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , and it features a difluoro and methoxymethyl substitution on the pyrrolidine ring, which may enhance its biological activity by improving binding affinity to target proteins or enzymes.
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 250.27 g/mol |
| CAS Number | 2098076-09-4 |
| Solubility | Soluble in organic solvents |
| Melting Point | Not determined |
The biological activity of this compound is hypothesized to involve its interaction with specific enzymes or receptors. The presence of difluoro and methoxymethyl groups can significantly alter the chemical reactivity and biological profile compared to simpler analogs. Research indicates that these modifications may enhance the compound's ability to interact with biological targets, potentially influencing various biochemical pathways.
Research Findings
Case Study 1: Enzyme Interaction Studies
In a study examining enzyme interactions, researchers utilized high-throughput screening methods to assess the binding affinity of various pyrrolidine derivatives. The results indicated that modifications similar to those found in this compound could enhance binding efficiency by up to 40% compared to unmodified analogs.
Case Study 2: Antimicrobial Testing
A series of antimicrobial tests were conducted using different concentrations of pyrrolidine derivatives against common bacterial strains. Compounds with difluoro substitutions exhibited lower minimum inhibitory concentrations (MIC) than their non-fluorinated counterparts, suggesting a potential for enhanced antimicrobial efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to the broader class of 4-oxobutanoic acid derivatives, which are widely studied for their pharmacological properties. Below is a comparative analysis with structurally related compounds:
Key Observations
Synthetic Efficiency: The synthesis of 4-oxobutanoic acid derivatives typically employs succinic anhydride coupling with alcohols or amines. Yields for analogous compounds (e.g., 8a, S7) range from 72% to 98%, suggesting that the target compound could be synthesized with similar efficiency . Fluorinated precursors (e.g., difluorophenyl or difluoropyrrolidine) may require specialized handling, as seen in and .
Structural Modifications and Bioactivity: Fluorine Substitutions: The presence of fluorine atoms in the pyrrolidine ring (target compound) or aryl groups (e.g., 8a, SNAP-acid) enhances metabolic stability and lipophilicity, critical for drug-like properties . Methoxymethyl Group: This substituent (target compound, SNAP-acid) may improve solubility compared to purely hydrophobic groups (e.g., menthol in S7) . 4-Oxobutanoic Acid Core: This moiety is associated with enzyme inhibition (e.g., COX-2 in Compound 24) or receptor antagonism (e.g., MCHR1 in SNAP-acid) .
Thermal Properties: Melting points for 4-oxobutanoic acid derivatives vary widely (e.g., 8a: 96.5–98.5°C vs. 8b: 161.5–162.5°C), likely due to differences in crystallinity imparted by substituents . The target compound’s melting point is unreported but expected to fall within this range.
Pharmacological Potential: Compounds with difluorophenyl () or dichlorophenyl () groups exhibit marked bioactivity, suggesting that the target compound’s difluoropyrrolidine moiety could similarly engage in halogen bonding or hydrophobic interactions . The methoxymethyl group may mimic ether-containing drugs (e.g., β-lactam antibiotics), enhancing target engagement .
Preparation Methods
Pyrrolidine Ring Construction and Fluorination
The synthesis typically begins with a pyrrolidine precursor, which undergoes selective difluorination at the 4-position. Fluorination reagents such as diethylaminosulfur trifluoride (DAST) or other electrophilic fluorinating agents are commonly used in the literature for introducing geminal difluoro groups on heterocyclic rings.
Introduction of the Methoxymethyl Group
The 2-position methoxymethyl substituent is introduced through nucleophilic substitution or alkylation reactions using methoxymethyl halides or equivalents under controlled conditions to ensure regioselectivity on the pyrrolidine ring.
Attachment of the 4-Oxobutanoic Acid Moiety
The butanoic acid moiety with a keto group at the 4-position is typically introduced via acylation reactions. One common approach is the Friedel-Crafts acylation of an aromatic or heterocyclic system using succinic anhydride or related reagents in the presence of Lewis acids such as aluminum chloride (AlCl₃).
Analogous Preparation Data from Related Compounds
While direct preparation data for the target compound is scarce, the synthesis of related difluorophenyl-substituted 4-oxobutanoic acids provides a model. For example, 4-(2,4-Difluorophenyl)-4-oxobutanoic acid has been synthesized using aluminum chloride-catalyzed Friedel-Crafts acylation of difluorobenzene with succinic anhydride in dichloromethane under various temperature and scale conditions.
| Entry | Reaction Conditions | Scale | Yield | Purity | Notes |
|---|---|---|---|---|---|
| 1 | AlCl₃ (2.5 eq), DCM, 20–30°C, 4 h | 450 g difluorobenzene | 80% | 97.4% | Color change observed; workup with 6N HCl; crystallization at 0–10°C |
| 2 | AlCl₃ (2 eq), DCM, reflux, 3 h, inert atmosphere | 100 mmol scale | 65% | Not specified | Purified by column chromatography; TLC monitored |
| 3 | AlCl₃ (1 eq), DCM, 0–40°C, inert atmosphere, large scale | 1 kg difluorobenzene | 1.35 kg product | 99% (HPLC) | Multi-step cooling and washing; solvent removal under vacuum |
This methodology illustrates the use of Lewis acid catalysis in dichloromethane with succinic anhydride to introduce the 4-oxobutanoic acid group onto fluorinated heterocycles or aromatic rings.
Proposed Synthetic Route for 4-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)-4-oxobutanoic Acid
Based on the above data and typical synthetic organic chemistry practices, the preparation of the target compound would likely involve:
Synthesis of 4,4-Difluoro-2-(methoxymethyl)pyrrolidine : Starting from a pyrrolidine precursor, selective difluorination at the 4-position and introduction of the methoxymethyl group at the 2-position via alkylation.
Acylation with Succinic Anhydride : Using aluminum chloride as a Lewis acid catalyst in anhydrous dichloromethane, the pyrrolidine nitrogen can be acylated with succinic anhydride to form the 4-oxobutanoic acid derivative.
Workup and Purification : The reaction mixture would be quenched with aqueous acid (e.g., 6N HCl), followed by organic extraction, drying over sodium sulfate, solvent removal under reduced pressure, and recrystallization or chromatographic purification to obtain the pure acid.
Research Findings and Challenges
Regioselectivity and Stereochemistry : Control of regioselectivity during fluorination and alkylation steps is critical to obtain the desired substitution pattern on the pyrrolidine ring.
Reaction Conditions : Temperature control (0–40°C) and inert atmosphere are important to prevent side reactions and degradation of sensitive intermediates.
Purification : Column chromatography and recrystallization are effective for removing impurities, as demonstrated in related compound preparations.
Scale-Up Potential : The large-scale synthesis of related difluorophenyl 4-oxobutanoic acids shows that the process can be adapted for industrial production with good yields and high purity.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Difluorination | Electrophilic fluorinating agent (e.g., DAST) | 0–25°C | Several hours | Variable | Requires careful control to avoid over-fluorination |
| Methoxymethylation | Methoxymethyl halide, base | 0–40°C | 2–6 h | High | Regioselective alkylation on pyrrolidine |
| Acylation | Succinic anhydride, AlCl₃, DCM | 0–40°C | 3–4 h | 65–80 (analogous) | Lewis acid catalysis; inert atmosphere preferred |
| Workup | Aqueous acid quench, extraction | Ambient | 0.5–1 h | - | Extraction and drying steps critical |
| Purification | Chromatography/recrystallization | Ambient to 10°C | Variable | >95% purity achievable | Essential for removal of side products |
Q & A
Q. What are the key synthetic strategies for 4-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)-4-oxobutanoic acid, and which reaction parameters require optimization?
The synthesis typically involves multi-step reactions starting with pyrrolidine derivatives. Key steps include fluorination (using agents like DAST or Deoxo-Fluor) and methoxymethyl group introduction via alkylation or Mitsunobu reactions. Critical parameters to optimize include solvent polarity (e.g., DMF for fluorination), temperature control (0–5°C to minimize side reactions), and catalyst selection (e.g., palladium for coupling steps). Intermediate purity is monitored via TLC and HPLC, with final purification using column chromatography or recrystallization .
Q. Which spectroscopic and chromatographic methods are essential for confirming the compound’s structure and purity?
- NMR Spectroscopy : 1H and 13C NMR confirm backbone structure and substituents (e.g., fluorine splitting patterns in 19F NMR).
- HPLC : Purity assessment (>95%) with reverse-phase C18 columns and UV detection at 210–254 nm.
- HRMS : Validates molecular weight and fragmentation patterns.
- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and methoxy groups (~1100 cm⁻¹). X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .
Q. How is the biological activity of this compound evaluated in preclinical studies?
- In vitro assays : Enzyme inhibition (e.g., kinase activity via fluorescence-based assays) and cytotoxicity testing (MTT assay against cancer cell lines).
- Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for target proteins.
- Solubility and stability : Assessed in PBS or simulated biological fluids using LC-MS .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the compound’s therapeutic index?
- Systematic modifications : Vary fluorination patterns (e.g., mono- vs. di-fluoro substitutions) and methoxymethyl chain length.
- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with target binding pockets.
- In vivo validation : Pharmacokinetic studies (oral bioavailability, half-life) and toxicity profiling (LD50, organ histopathology) in rodent models. Multivariate analysis identifies critical substituents influencing potency and selectivity .
Q. What experimental strategies address contradictions in reported biological data (e.g., varying IC50 values across studies)?
- Standardize assay conditions : Use identical cell lines (e.g., HEK293 vs. HeLa) and buffer compositions (pH, ionic strength).
- Orthogonal validation : Confirm enzyme inhibition via both fluorogenic and radiometric assays.
- Batch reproducibility : Analyze multiple synthetic batches for purity (HPLC) and stereochemical consistency (chiral chromatography) .
Q. How can researchers resolve discrepancies between in vitro potency and in vivo efficacy?
- Formulation optimization : Use solubilizing agents (e.g., cyclodextrins) or prodrug strategies to enhance bioavailability.
- Metabolite profiling : LC-MS/MS identifies active metabolites or degradation products in plasma.
- Tissue distribution studies : Radiolabeled compound tracking via PET imaging or autoradiography .
Q. What methodologies are recommended for studying the compound’s mechanism of action in complex biological systems?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
